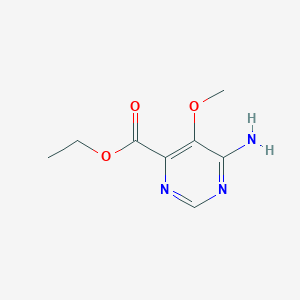![molecular formula C17H19N3OS B2707478 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893991-93-0](/img/structure/B2707478.png)
2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a complex organic compound that features an imidazo[2,1-b]thiazole core
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
For instance, they can bind to the active sites of enzymes or receptors, inhibiting their function . The specific interactions and changes resulting from the action of 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide would depend on its specific targets.
Biochemical Pathways
For example, imidazole derivatives have been reported to affect pathways related to inflammation, cancer, and microbial infections .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, or antitumor effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide typically involves multi-step reactions. One common method includes the cyclization of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration and subsequent reactions to introduce the ethyl and butanamide groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to streamline the synthesis process. This method allows for the efficient production of large quantities while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
What sets 2-ethyl-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide apart is its unique combination of the imidazo[2,1-b]thiazole core with an ethyl and butanamide group. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-3-12(4-2)16(21)18-14-7-5-13(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-12H,3-4H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDBRTUMAAUWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole](/img/structure/B2707401.png)




![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2707418.png)
